molecular formula C16H14INO4 B2936739 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide CAS No. 579518-98-2

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B2936739
CAS No.: 579518-98-2
M. Wt: 411.195
InChI Key: RLSWXEOVBXMHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a chemical compound with the molecular formula C15H14INO4 It is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxy ring, along with a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-formyl-2-iodo-6-methoxyphenol.

    Formation of Phenoxyacetic Acid: The phenol is then reacted with chloroacetic acid to form 4-formyl-2-iodo-6-methoxyphenoxyacetic acid.

    Amidation: The phenoxyacetic acid is subsequently reacted with aniline (phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C)

Major Products

    Oxidation: 2-(4-carboxy-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Reduction: 2-(4-hydroxymethyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl group and iodine atom can influence its binding affinity and specificity towards these targets. The methoxy group may also play a role in enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate
  • (4-formyl-2-iodo-6-methoxyphenoxy)acetic acid

Uniqueness

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The combination of the formyl, iodine, and methoxy groups in a single molecule also contributes to its versatility and potential for diverse applications.

Properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSWXEOVBXMHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.